Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

Catalog No.
S1899527
CAS No.
87508-17-6
M.F
C19H20O5S
M. Wt
360.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyrano...

CAS Number

87508-17-6

Product Name

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

IUPAC Name

(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol

Molecular Formula

C19H20O5S

Molecular Weight

360.4 g/mol

InChI

InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16-,17-,18-,19+/m1/s1

InChI Key

BDNIQCYVYFGHSI-UPGMHYFXSA-N

SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Canonical SMILES

C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)SC3=CC=CC=C3)O)O)O[C@@H](O1)C4=CC=CC=C4

Phenyl 4,6-O-Benzylidene-β-D-glucopyranoside (PhBnGlc) is a synthetic derivative of glucose (a simple sugar). It contains a glucose unit linked to a benzylidene (phenyl and methylene connected by a double bond) group at positions 4 and 6, and a phenyl group attached to the remaining hydroxyl group. PhBnGlc's origin is likely from laboratory synthesis for research purposes. Its significance lies in its potential applications in various scientific fields, which will be discussed further.


Molecular Structure Analysis

PhBnGlc possesses a complex molecular structure with several key features:

  • Glucose Unit: The core structure is a β-D-glucopyranose ring, a six-membered cyclic sugar with five hydroxyl groups. The β-anomer indicates the specific configuration of the hydroxyl group at position 1.
  • Benzylidene Group: This group is attached between positions 4 and 6 of the glucose ring, forming a benzylidene acetal. This linkage protects the hydroxyl groups at these positions, potentially affecting their reactivity.
  • Phenyl Group: A phenyl ring (benzene) is linked to the remaining hydroxyl group, likely modifying its chemical properties.

The specific arrangement of these groups and the presence of multiple chiral centers (asymmetric carbon atoms) contribute to the overall 3D structure and potential biological interactions [].


Chemical Reactions Analysis

  • Synthesis: PhBnGlc can likely be synthesized by reacting a suitably protected glucose derivative with benzaldehyde under acidic conditions to form the benzylidene acetal linkage and then attaching the phenyl group to the remaining hydroxyl group.
  • Deprotection: The benzylidene and phenyl groups might be cleaved under specific acidic or basic conditions, regenerating the parent glucose molecule.
  • Other Reactions: PhBnGlc might participate in glycosylation reactions (formation of sugar bonds) with other molecules due to the presence of reactive hydroxyl groups.

Further investigation into the specific reaction conditions and mechanisms is needed.


Physical And Chemical Properties Analysis

  • Physical State: Likely a crystalline solid at room temperature due to its molecular weight and complex structure.
  • Melting Point: Expected to be relatively high due to the presence of multiple hydrogen bonds and aromatic rings.
  • Solubility: Potentially soluble in organic solvents like ethanol or dimethylformamide due to the phenyl groups, but with limited water solubility due to the large organic portion of the molecule.
  • Stability: The benzylidene acetal linkage might be susceptible to hydrolysis under acidic or basic conditions. The overall stability needs experimental verification.

Organic Synthesis

PhBTG serves as a valuable building block for the synthesis of more complex carbohydrates. Scientists utilize it as a glycosyl donor in glycosylation reactions, a fundamental technique for creating glycosidic bonds between sugar molecules. These bonds are essential components of many biological molecules, including carbohydrates, glycolipids, and glycoproteins. (Source: )

Due to its specific structure, PhBTG can participate in glycosylation reactions with high selectivity, allowing researchers to control the linkage formed between sugar units. This characteristic makes PhBTG a useful tool for studying carbohydrate-protein interactions and for the synthesis of complex carbohydrates with desired biological properties.(Source: )

Glycoscience Research

PhBTG also finds applications in glycoscience research, the field focused on the study of carbohydrates and their roles in biological systems. Scientists can employ PhBTG as a probe molecule to investigate carbohydrate-processing enzymes and their mechanisms of action. By studying how enzymes interact with PhBTG, researchers can gain insights into how these enzymes recognize and cleave glycosidic bonds in complex carbohydrates. (Source: )

Furthermore, PhBTG can serve as a substrate for studying carbohydrate transporters, which are proteins responsible for shuttling sugars across cell membranes. By analyzing the transport of PhBTG into cells, researchers can learn about the mechanisms by which carbohydrates are taken up and utilized by different cell types. (Source: )

XLogP3

2.2

Wikipedia

Phenyl 4,6-O-Benzylidene-1-thio-beta-D-glucopyranoside

Dates

Modify: 2023-08-16

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